1-(2-Chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea
CAS No.: 54749-90-5
Cat. No.: VC0523543
Molecular Formula: C9H16ClN3O7
Molecular Weight: 313.69 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54749-90-5 |
|---|---|
| Molecular Formula | C9H16ClN3O7 |
| Molecular Weight | 313.69 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea |
| Standard InChI | InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-5(3-14)7(17)8(18)6(16)4-15/h3,5-8,15-18H,1-2,4H2,(H,11,19) |
| Standard InChI Key | MKQWTWSXVILIKJ-UHFFFAOYSA-N |
| Isomeric SMILES | C(CCl)N(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O |
| Canonical SMILES | C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
| Appearance | Solid powder |
| Colorform | Ivory colored crystals |
| Melting Point | 147-148 °C (decomposes with evolution of gas) |
Introduction
Chemical and Structural Properties
Molecular Identity and Synthesis
Chlorozotocin (CAS 54749-90-5) is systematically named as 2-[[[(2-Chloroethyl)nitrosoamino]carbonyl]amino]-2-deoxy-D-glucose. Its molecular formula, C₉H₁₆ClN₃O₇, corresponds to a molecular weight of 313.69 g/mol . The compound is synthesized through nitrosation of a urea intermediate derived from D-glucosamine and 2-chloroethylisocyanate, as detailed by Johnston et al. (1975) . This process yields ivory-colored crystals that decompose at 140–148°C with gas evolution .
Physicochemical Characteristics
Key properties include:
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Water solubility: 50 mg/mL at 25°C, facilitating intravenous administration
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Partition coefficient (log P): 3.0 in octanol/water systems, indicating moderate lipophilicity
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Stability: ≤5% decomposition in aqueous solution over 3 hours at 22–25°C, extending to 24 hours at 2–8°C
The structural presence of a glucose moiety enhances tumor selectivity through glucose transporter-mediated uptake, while the 2-chloroethyl group enables DNA alkylation .
Pharmacological Profile
Mechanism of Action
Chlorozotocin exerts cytotoxicity through dual mechanisms:
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DNA alkylation: The 2-chloroethyl group forms interstrand cross-links at guanine N7 positions, preferentially targeting nucleosome core regions .
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Protein carbamoylation: Decomposition generates isocyanate intermediates that inhibit DNA repair enzymes through carbamoylation of lysine residues .
In vitro studies demonstrate dose-dependent DNA synthesis inhibition (53% at 100 μM) in murine bone marrow cells, with minimal effects on RNA/protein synthesis . The compound induces both base-pair substitutions (Salmonella typhimurium TA100) and sister chromatid exchanges (9L rat glioma cells) at concentrations ≥1 μM .
Pharmacokinetics
Phase I trials established a triphasic elimination profile following intravenous administration :
| Parameter | Value Range |
|---|---|
| Initial half-life | 3–4.5 minutes |
| Intermediate phase | 6–12 minutes |
| Terminal elimination | 18–30 minutes |
Radiolabeling studies revealed 82–84% protein binding within 24 hours, with 50–58% renal excretion of metabolites within 48 hours . Notably, <8% of administered drug is excreted intact, suggesting extensive metabolic transformation .
Clinical Applications
Antineoplastic Efficacy
Phase II trials demonstrate variable response rates across malignancies:
Table 1: Clinical Response Data
The melanoma trial reported one complete remission lasting >42 weeks, with lung and subcutaneous metastases showing particular sensitivity . Comparative analyses suggest equivalent efficacy to carmustine (BCNU) in CNS tumors, but with superior hematological tolerance .
Dosage and Administration
Standard regimens utilize:
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Single-agent: 120–225 mg/m² IV every 6 weeks
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Combination therapy: 100 mg/m² with 5-FU/mitomycin C for gastrointestinal cancers
Dose-limiting toxicities emerge at ≥150 mg/m², characterized by thrombocytopenia (median nadir 210,000/mm³) and leukopenia (5,400/mm³) . Renal impairment manifests as reversible creatinine elevation in 15% of patients receiving ≥5 cycles .
Toxicological Profile
Carcinogenicity
Chronic toxicity studies in Sprague-Dawley rats revealed dose-dependent carcinogenesis :
Table 2: Rodent Carcinogenicity Data
| Dose (mg/kg) | Administration Route | Tumor Incidence (%) | Latency (Days) |
|---|---|---|---|
| 0.4 weekly | Intraperitoneal | 70% males, 50% females | 600 |
| 2.0 weekly | Intraperitoneal | 65% males, 80% females | 480 |
Histopathological analysis identified peritoneal sarcomas and mesotheliomas, with no gender-specific susceptibility . The NTP classifies chlorozotocin as "reasonably anticipated to be a human carcinogen" based on these findings .
Genotoxicity
Comprehensive mutagenicity testing yields consistent positive results:
The genetic activity profile (GAP) demonstrates predominant clastogenic effects over point mutagenicity, aligning with its alkylating mechanism .
Comparative Toxicology
| Parameter | Chlorozotocin | Carmustine | Lomustine |
|---|---|---|---|
| Platelet Nadir (×10³/mm³) | 210 | 85 | 92 |
| Neutrophil Recovery (Days) | 14 | 28 | 21 |
| Cumulative Thrombocytopenia | No | Yes | Yes |
This safety advantage stems from decreased bone marrow uptake of the hydrophilic glucose conjugate, limiting hematopoietic stem cell exposure .
Organ-Specific Toxicity
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